
4-(piperidin-1-ylsulfonyl)-N-(4-(4-(4-(piperidin-1-ylsulfonyl)benzamido)phenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(piperidin-1-ylsulfonyl)-N-(4-(4-(4-(piperidin-1-ylsulfonyl)benzamido)phenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups including a piperidine ring, a sulfonyl group, a benzamide group, and a thiazole ring. These functional groups suggest that this compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, the sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom, the benzamide group consists of a benzene ring attached to an amide group, and the thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the sulfonyl and amide groups suggests that it could participate in a variety of reactions including nucleophilic substitutions and condensation reactions .Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis and Biological Activities: 1,3,4-Oxadiazole compounds, closely related to the queried chemical, have been synthesized and evaluated for biological activities. Specifically, compounds with piperidin-1-ylsulfonyl groups have been shown to inhibit butyrylcholinesterase (BChE) and exhibit ligand-binding affinities in molecular docking studies (Khalid et al., 2016).
Anti-Microbial and Anti-Cancer Properties
- Anti-Microbial and Anti-Bacterial Studies: N-substituted derivatives of compounds with piperidin-1-ylsulfonyl groups have demonstrated moderate to significant anti-bacterial activities against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
- Anti-Cancer Activity: Novel 1,2-dihydropyridine, thiophene, and thiazole derivatives containing sulfone moieties, similar in structure to the queried compound, have shown promising anti-breast cancer activity in vitro (Al-Said et al., 2011).
Neurological and Cognitive Effects
- Anti-Acetylcholinesterase Activity: Piperidine derivatives, especially those with benzoylamino and sulfonyl groups, have been synthesized and evaluated for their potent anti-acetylcholinesterase (anti-AChE) activity. These compounds could have implications in cognitive and neurological disorders (Sugimoto et al., 1990).
Adjuvant and Immune Response Enhancement
- Small Molecule Adjuvant Activity: Certain aminothiazole scaffold compounds, similar to the queried chemical, have been identified as potential adjuvants that enhance immune responses in vaccines. These compounds function by elevating intracellular Ca2+ levels and stimulating antigen-presenting cells (Saito et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O6S3/c39-31(25-9-15-28(16-10-25)46(41,42)37-19-3-1-4-20-37)34-27-13-7-24(8-14-27)30-23-45-33(35-30)36-32(40)26-11-17-29(18-12-26)47(43,44)38-21-5-2-6-22-38/h7-18,23H,1-6,19-22H2,(H,34,39)(H,35,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIWKCPANKRXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(piperidin-1-ylsulfonyl)-N-(4-(4-(4-(piperidin-1-ylsulfonyl)benzamido)phenyl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B2421534.png)
![1-(3-bromophenyl)-5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2421535.png)
![Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate](/img/structure/B2421536.png)
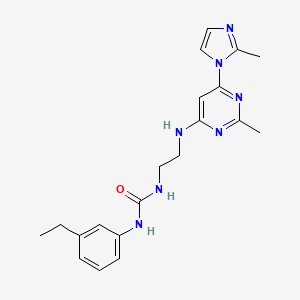
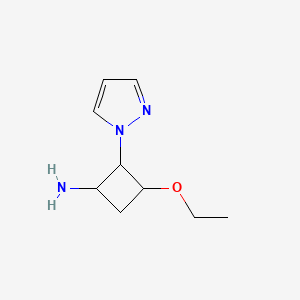
amine](/img/structure/B2421543.png)
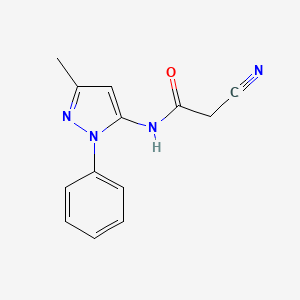
![4-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2421547.png)
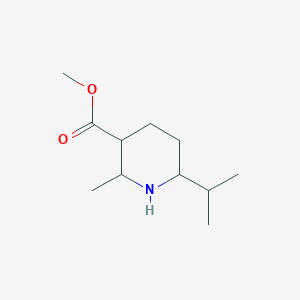
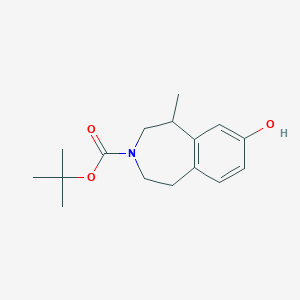
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2421551.png)
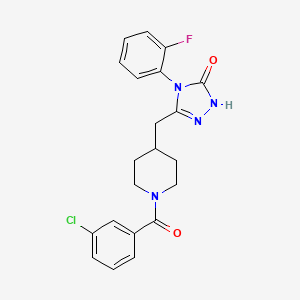
![4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2421555.png)
